molecular formula C10H13ClN2O2 B13569043 methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride

methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride

Cat. No.: B13569043
M. Wt: 228.67 g/mol
InChI Key: FLFSMBZGRSGIJX-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is a heterocyclic compound with a unique structure that includes a pyridine and pyrrole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the esterification of the carboxylate group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylate hydrochloride is unique due to its specific functional groups, which enhance its solubility, stability, and biological activity. The presence of the carboxylate ester and hydrochloride salt makes it more versatile in chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2.ClH/c1-6-7-3-4-11-9(7)12-5-8(6)10(13)14-2;/h5H,3-4H2,1-2H3,(H,11,12);1H

InChI Key

FLFSMBZGRSGIJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=NC=C1C(=O)OC.Cl

Origin of Product

United States

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